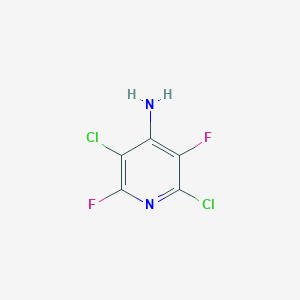![molecular formula C16H19NO5 B063052 7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-74-0](/img/structure/B63052.png)
7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one.
Mechanism Of Action
The mechanism of action of 7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical And Physiological Effects
7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have anti-tumor and anti-viral effects. The compound has also been studied for its potential neuroprotective effects and for the treatment of neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the advantages of using 7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex structure, which can make it difficult to synthesize and purify in large quantities.
Future Directions
There are several future directions for research on 7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one. One area of research is the development of new drugs based on this compound. The anti-inflammatory, anti-tumor, and anti-viral properties of this compound make it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the study of the compound's potential neuroprotective effects and its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one involves the reaction of 2,5-dimethoxybenzaldehyde, propan-2-ol, and ammonium acetate in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through column chromatography. This synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Scientific Research Applications
7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been studied for its potential use as a neuroprotective agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
188824-74-0 |
|---|---|
Product Name |
7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
InChI |
InChI=1S/C16H19NO5/c1-8(2)20-14-12(18)10-6-5-7-17-11(10)13(22-16(17)19)15(14)21-9(3)4/h5,7-9,18H,6H2,1-4H3 |
InChI Key |
BFAYZDCRWZGUHB-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2)O |
Canonical SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2)O |
synonyms |
2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 7-hydroxy-8,9-bis(1-methylethoxy)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



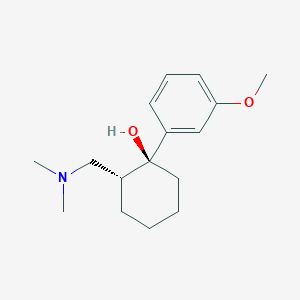

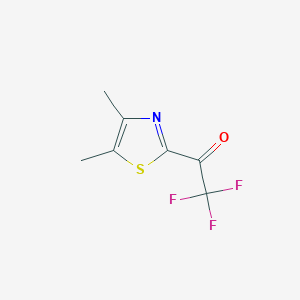
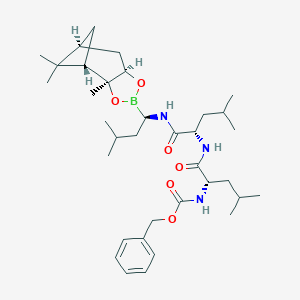
![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
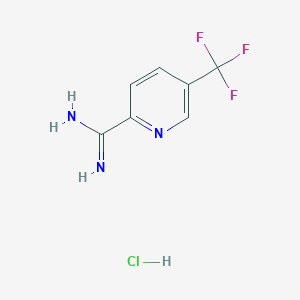
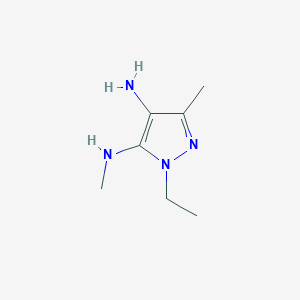
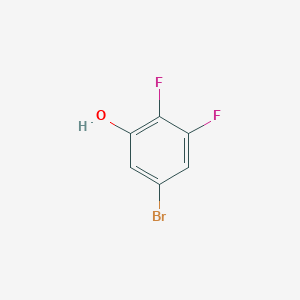
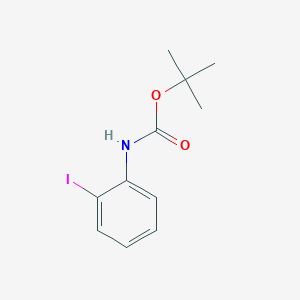
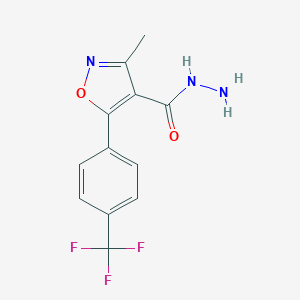
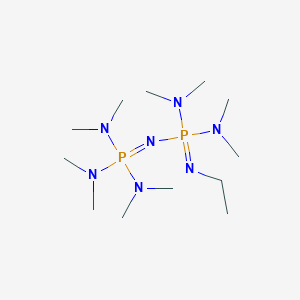
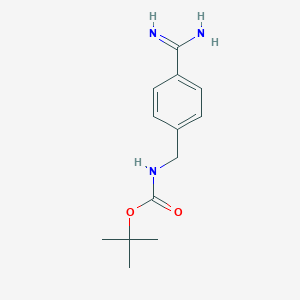
![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
